molecular formula C9H9NO B1582733 2-Ethoxybenzonitrile CAS No. 6609-57-0

2-Ethoxybenzonitrile

Cat. No.: B1582733
CAS No.: 6609-57-0
M. Wt: 147.17 g/mol
InChI Key: DXTLCLWOCYLDHL-UHFFFAOYSA-N
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Description

2-Ethoxybenzonitrile is an organic compound with the chemical formula C9H9NO. It is a derivative of benzonitrile, where an ethoxy group is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybenzonitrile can be synthesized using several methods. One common method involves the reaction of 2-bromobenzonitrile with sodium ethoxide in ethanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethoxy group .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 2-chlorobenzonitrile with ethanol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxybenzonitrile depends on its application. For instance, in the synthesis of phosphodiesterase inhibitors, it acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular targets and pathways involved are specific to the final product synthesized from this compound .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxybenzonitrile is unique due to its ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group is required .

Properties

IUPAC Name

2-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTLCLWOCYLDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341919
Record name 2-Ethoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6609-57-0
Record name 2-Ethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6609-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxybenzonitrile
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Synthesis routes and methods

Procedure details

25 g (210 mmol) of 2-hydroxybenzonitrile, 87 g of potassium carbonate and 34.3 g (314.8 mmol) of ethyl bromide are refluxed in 500 ml of acetone overnight. The solid is filtered off, the solvent is removed under reduced pressure and the residue is distilled under reduced pressure. This gives 30.0 g (97%) of a colorless liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do the structural features of 2-Ethoxybenzonitrile make it suitable for use in solar cells?

A1: Research suggests that the structure of this compound, specifically the presence of the nitro group, plays a crucial role in its electronic properties. [] Computational studies using Density Functional Theory (DFT) reveal that the nitro group influences the molecule's electron density distribution. This influence enhances the molecule's ability to absorb light in the visible and near-UV regions, a critical requirement for effective dye sensitizers in solar cells. []

Q2: Can you elaborate on the electron transfer process involving this compound in a solar cell?

A2: Absolutely. The process involves the excitation of this compound upon absorbing light energy. This excitation triggers an electron transfer from the excited dye molecule to the conduction band of a semiconductor, typically titanium dioxide (TiO2), which is commonly used in these types of solar cells. [] This electron injection process is what ultimately generates an electrical current.

Q3: Beyond solar cells, are there other applications where the properties of this compound are being investigated?

A3: Yes, this compound serves as a key starting material in the synthesis of Vardenafil, a medication classified as a phosphodiesterase-5 (PDE5) inhibitor. [] This particular application highlights the versatility of this compound as a building block in pharmaceutical synthesis.

Q4: Are there any studies on the conformational behavior of this compound?

A4: Research has explored the stable conformations of this compound using spectroscopic techniques. [] While the specific details require further investigation within the referenced paper, understanding the preferred shapes and orientations of this molecule is crucial for predicting its behavior in various chemical environments.

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